2,3-Dihydroxypropyl 3-phenoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxypropyl 3-phenoxybenzoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 3-phenoxybenzoate moiety attached to a 2,3-dihydroxypropyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxypropyl 3-phenoxybenzoate typically involves the esterification of 3-phenoxybenzoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxypropyl 3-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Formation of 3-phenoxybenzoic acid derivatives.
Reduction: Formation of 2,3-dihydroxypropyl alcohol derivatives.
Substitution: Formation of substituted phenoxybenzoate derivatives.
Scientific Research Applications
2,3-Dihydroxypropyl 3-phenoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 3-phenoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist for certain receptors or enzymes, modulating their activity and leading to various biological effects. The compound’s hydroxyl and ester groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
2-Cyanoprop-2-yl 3-phenoxybenzoate: Exhibits peroxisome proliferator-activated receptor γ agonist activity.
3-Phenoxybenzoic acid derivatives: Known for their diverse pharmacological activities, including anti-inflammatory and antimicrobial effects.
Uniqueness: 2,3-Dihydroxypropyl 3-phenoxybenzoate stands out due to its unique combination of hydroxyl and ester functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
82045-67-8 |
---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 3-phenoxybenzoate |
InChI |
InChI=1S/C16H16O5/c17-10-13(18)11-20-16(19)12-5-4-8-15(9-12)21-14-6-2-1-3-7-14/h1-9,13,17-18H,10-11H2 |
InChI Key |
BGRPENMNYXJHJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.